molecular formula C14H11ClO B1597085 4-Chloro-3'-methylbenzophenone CAS No. 35256-82-7

4-Chloro-3'-methylbenzophenone

Cat. No.: B1597085
CAS No.: 35256-82-7
M. Wt: 230.69 g/mol
InChI Key: QNLZAQKYBMIIPN-UHFFFAOYSA-N
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Description

4-Chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzophenone, where the phenyl groups are substituted with a chlorine atom at the 4-position and a methyl group at the 3’-position. This compound is used in various chemical applications due to its unique structural properties.

Mechanism of Action

Target of Action

Benzophenones, in general, are known to interact with various biological targets due to their aromatic nature and the presence of functional groups .

Mode of Action

The mode of action of 4-Chloro-3’-methylbenzophenone is primarily through its interaction with its targets. The compound’s chlorine and methyl groups can participate in various chemical reactions, such as Friedel-Crafts acylation . The exact nature of these interactions and the resulting changes depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Benzophenones are known to participate in photochemical reactions . They can form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .

Pharmacokinetics

The compound’s molecular weight (23069 g/mol) and predicted physical properties, such as melting point (9860° C) and boiling point (~3618° C at 760 mmHg), suggest that it may have reasonable bioavailability .

Result of Action

It’s known that benzophenones can undergo photochemical reduction to form benzopinacols . This process involves the formation of radicals, which can potentially interact with cellular components .

Action Environment

The action, efficacy, and stability of 4-Chloro-3’-methylbenzophenone can be influenced by various environmental factors. For instance, the presence of ultraviolet light can trigger photochemical reactions . Additionally, the solvent used can influence the compound’s behavior. For example, the presence of a polar solvent can lead to the elimination of the n-pi* transition, due to a charge transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3’-methylbenzophenone typically involves a multi-step process. One common method includes the reaction of 1-bromo-4-methylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of 4-chlorobenzaldehyde. The mixture is then stirred at room temperature, and the product is obtained after further treatment with iodine and potassium carbonate in tert-butyl alcohol under reflux conditions .

Industrial Production Methods: Industrial production of 4-Chloro-3’-methylbenzophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3’-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3’-methylbenzophenone has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-4’-methylbenzophenone
  • 3-Chloro-3’-methylbenzophenone
  • 2-Chloro-3’-methylbenzophenone

Comparison: 4-Chloro-3’-methylbenzophenone is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZAQKYBMIIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373993
Record name 4-Chloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35256-82-7
Record name 4-Chloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of m-toluoyl chloride (10.0 g, 64.7 mmol) in chlorobenzene (13.2 ml) at 80° C. was treated with aluminum chloride (8.63 g, 64.7 mmol) in portions over 30 minutes. The mixture was stirred 15 hours at 80° C., cooled to ambient temperature, stirred 16 hours, and quenched by addition of ice and concentrated hydrochloric acid (5.0 ml). The mixture was extracted three times with dichloromethane, and the combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was dissolved in boiling n-hexane, treated with activated charcoal, filtered, and cooled. The product was filtered and dried to provide 9.15 g of 3-(4-chlorobenzoyl) toluene. The filtrate was concentrated under vacuum and filtered to provide an additional 0.28 g of product. Total yield was 9.42 g (63%), m.p. 103°-105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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